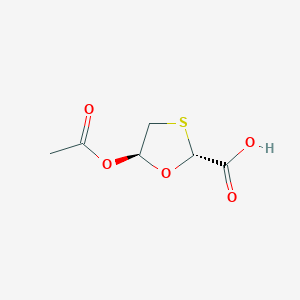

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid: is a sulfur-containing heterocyclic compound. It is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. This compound is often used as a building block in organic synthesis due to its unique structural features .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of 1,3-oxathiolane-2-carboxylic acid using acetic anhydride in the presence of a catalyst. The reaction is usually carried out at a temperature range of 0-5°C to ensure the selective formation of the trans isomer .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions:

Oxidation: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid can undergo oxidation reactions, where the sulfur atom in the oxathiolane ring is oxidized to form sulfoxides or sulfones.

Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, where nucleophiles such as amines or thiols replace the acetoxy group to form new derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amines, thiols, and other substituted derivatives

科学的研究の応用

Antiviral Drug Synthesis

Lamivudine and Emtricitabine Production

The primary application of trans-5-acetoxy-1,3-oxathiolane-2-carboxylic acid is in the synthesis of lamivudine and emtricitabine, both of which are nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and hepatitis B. The synthesis involves several steps where the oxathiolane structure is crucial for the antiviral activity of these drugs.

Synthesis Pathway

A notable synthesis pathway includes:

- Formation of Oxathiolane Intermediate : The compound is synthesized from 5-hydroxy-1,3-oxathiolane-2-carboxylic acid through acetylation.

- Condensation with Cytosine : The acetylated compound is then reacted with cytosine derivatives to form the final nucleoside structure.

This method has been documented in patents detailing the diastereoselective synthesis processes that enhance yield and purity of the desired products .

Mechanistic Studies

Research has also focused on understanding the reaction mechanisms involving this compound. Studies indicate that this compound participates in various chemical reactions that lead to the formation of nucleosides with enhanced therapeutic profiles. The mechanisms often involve:

- Nucleophilic Substitution Reactions : These are critical for forming glycosidic bonds with nucleobases.

- Acylation Reactions : The acetoxy group plays a vital role in facilitating these reactions by enhancing electrophilicity .

Potential Future Applications

While current applications are largely centered around antiviral drug synthesis, ongoing research may uncover additional uses for this compound:

Anticancer Research

Emerging studies suggest that similar oxathiolane derivatives may exhibit anticancer properties. Investigating their mechanism of action could lead to novel therapeutic agents targeting cancer cells.

Broad-Spectrum Antiviral Agents

Given the structural similarity to other nucleosides, there is potential for this compound to be explored as a scaffold for developing broad-spectrum antiviral agents against emerging viral pathogens.

Data Summary

| Application Area | Description |

|---|---|

| Antiviral Drug Synthesis | Key intermediate in synthesizing lamivudine and emtricitabine, used for HIV and hepatitis B. |

| Mechanistic Studies | Involvement in nucleophilic substitution and acylation reactions critical for nucleoside formation. |

| Future Applications | Potential use in anticancer research and development of broad-spectrum antiviral agents. |

Case Studies

Several case studies have highlighted the effectiveness of this compound in drug synthesis:

- Synthesis Optimization : A study optimized the acetylation process to improve yields of lamivudine derivatives significantly.

- Comparative Analysis : Research comparing various synthetic pathways demonstrated that using trans isomers resulted in higher selectivity and fewer side products compared to cis counterparts .

作用機序

The mechanism of action of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in biochemical pathways. The oxathiolane ring can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

類似化合物との比較

5-Acetoxy-1,3-oxathiolane-2-carboxylic acid: This compound lacks the trans configuration, which may result in different chemical and biological properties.

5-Hydroxy-1,3-oxathiolane-2-carboxylic acid:

5-Methyl-1,3-oxathiolane-2-carboxylic acid: The presence of a methyl group instead of an acetoxy group can significantly alter the compound’s properties

Uniqueness: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is unique due to its trans configuration and the presence of both acetoxy and oxathiolane functional groups. This combination of features allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

生物活性

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleoside analogs and has shown promise in various biological applications, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparisons with related compounds.

The synthesis of this compound typically involves the acetylation of 1,3-oxathiolane-2-carboxylic acid using acetic anhydride under controlled conditions. The reaction is usually conducted at low temperatures (0-5°C) to ensure the formation of the desired trans isomer. The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it a versatile intermediate for further synthetic applications.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through its functional groups. The acetoxy group can hydrolyze to release acetic acid, which may participate in various biochemical pathways. Additionally, the oxathiolane ring structure allows for interactions with enzymes and proteins, potentially inhibiting their activity or altering their function.

Antiviral Activity

This compound has been investigated as a precursor for nucleoside analogs that exhibit antiviral properties. Similar compounds in the oxathiolane family have been shown to inhibit viral replication by competing with natural deoxynucleotides for incorporation into viral DNA during reverse transcription. For instance, nucleoside analogs derived from oxathiolanes have been effective against HIV by acting as nucleoside reverse transcriptase inhibitors (NRTIs), preventing viral replication .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated that certain oxathiolane derivatives can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. For example, compounds similar to trans-5-acetoxy derivatives have shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains an acetoxy group and oxathiolane ring | Potential antiviral and anticancer effects |

| 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid | Hydroxy group instead of acetoxy | Antiviral activity against HIV |

| 5-Methyl-1,3-oxathiolane-2-carboxylic acid | Methyl group alters properties | Varies; less studied |

The presence of specific functional groups significantly influences the biological properties of these compounds. For instance, the acetoxy group in trans-5-acetoxy derivatives enhances its potential as a bioactive molecule compared to other analogs.

Case Studies

Several studies highlight the biological activity of trans-5-Acetoxy derivatives:

- Antiviral Efficacy : A study demonstrated that oxathiolane nucleoside analogs effectively inhibited HIV replication in vitro by competing with natural nucleotides during viral DNA synthesis.

- Cytotoxicity Assays : Research on similar thiazolidine compounds showed significant cytotoxic effects on cancer cell lines such as K562 (leukemia) and HeLa (cervical cancer), suggesting that trans derivatives may exhibit comparable activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid?

The synthesis typically involves multi-step strategies, including:

- Esterification : Reacting a hydroxylated oxathiolane precursor with acetylating agents (e.g., acetic anhydride) under controlled temperatures (0–5°C) to introduce the acetoxy group.

- Oxidation : Selective oxidation of intermediate thioethers using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the carboxylic acid moiety.

- Stereochemical control : Chiral resolution via crystallization or enzymatic methods to isolate the trans-isomer .

Q. How is the stereochemistry of this compound confirmed?

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, leveraging high-resolution diffraction data to resolve the spatial arrangement of the acetoxy and carboxylic acid groups. Synchrotron radiation sources enhance data accuracy for small-molecule crystallography .

Q. What in vitro models are used to assess the antiviral activity of this compound?

- HIV-1 : Human T-cell lines (e.g., MT-4 or CEM) are treated with varying concentrations, and viral replication is quantified via reverse transcriptase (RT) activity assays or p24 antigen ELISA.

- Hepatitis C : HCV replicon systems in hepatoma cells (Huh-7) measure reductions in viral RNA using qRT-PCR. Dose-response curves (IC₅₀ values) are calculated to compare efficacy .

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

- Temperature : Lower temperatures (e.g., –10°C) during esterification reduce side reactions.

- Catalysts : Lewis acids like BF₃·Et₂O improve regioselectivity in cyclization steps.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity. Kinetic monitoring via HPLC helps identify rate-limiting steps .

Q. How should discrepancies in antiviral efficacy across studies be addressed?

- Cell line variability : Validate results across multiple cell types (e.g., primary vs. immortalized cells).

- Assay sensitivity : Standardize viral load quantification methods (e.g., droplet digital PCR vs. traditional ELISA).

- Compound purity : Use HPLC-MS to verify >98% purity, as impurities (e.g., cis-isomers) can skew bioactivity data .

Q. What analytical strategies isolate and quantify impurities in this compound?

- HPLC-DAD : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities like deacetylated byproducts.

- NMR spectroscopy : ¹³C NMR detects stereochemical impurities, while ²D-COSY confirms structural integrity.

- Mass spectrometry : High-resolution MS (HRMS) identifies trace contaminants at ppm levels .

Q. What computational approaches elucidate the mechanism of antiviral action?

- Molecular docking : Simulate interactions between the compound and viral targets (e.g., HIV-1 RT) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (Asp110, Asp185).

- MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water).

- QSAR modeling : Correlate substituent effects (e.g., acetoxy vs. benzoyloxy) with antiviral IC₅₀ values to guide derivative design .

特性

CAS番号 |

147027-05-2 |

|---|---|

分子式 |

C6H8O5S |

分子量 |

192.19 g/mol |

IUPAC名 |

(2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |

InChI |

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m0/s1 |

InChIキー |

WRUGSNIJLUOGQF-NJGYIYPDSA-N |

SMILES |

CC(=O)OC1CSC(O1)C(=O)O |

異性体SMILES |

CC(=O)O[C@@H]1CS[C@H](O1)C(=O)O |

正規SMILES |

CC(=O)OC1CSC(O1)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。